molecular formula C16H13ClN4O5S B4644079 N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE

N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4644079
M. Wt: 408.8 g/mol
InChI Key: AHXPIPNTIYUGNW-UHFFFAOYSA-N
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Description

N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenoxy group, a pyrazole ring, and a nitrobenzenesulfonamide moiety, making it a versatile candidate for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O5S/c17-12-2-1-3-15(8-12)26-11-20-10-13(9-18-20)19-27(24,25)16-6-4-14(5-7-16)21(22)23/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXPIPNTIYUGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethyl alcohol. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid under acidic conditions to yield the pyrazole derivative. The final step involves the sulfonation of the pyrazole derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenoxy)-N-methyl-1-propanamine: Shares the chlorophenoxy group but differs in the rest of the structure.

    5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Contains a chlorophenoxy group and a different heterocyclic ring.

Uniqueness

N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE
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N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1-BENZENESULFONAMIDE

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